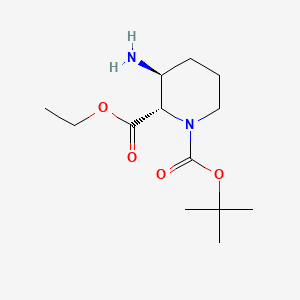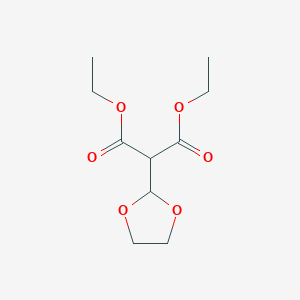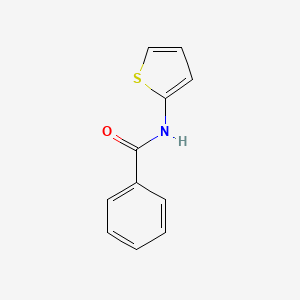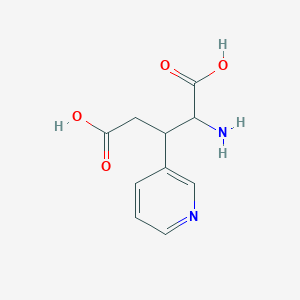![molecular formula C17H17NO2S B14003446 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine CAS No. 15299-52-2](/img/structure/B14003446.png)
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound known for its significant role in various scientific research fields It is characterized by its unique structure, which includes a benzazepine core substituted with a 4-methylphenylsulfonyl group
準備方法
The synthesis of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine typically involves several steps. One common method includes the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane. This reaction proceeds with yields ranging from 68% to 96% . The reaction conditions often require specific solvents and catalysts to ensure the desired product’s formation.
化学反応の分析
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with β-catenin. The compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. This action results in the suppression of oncogenic Wnt/β-catenin signaling, which is crucial in the proliferation of certain cancer cells .
類似化合物との比較
Similar compounds to 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine include other sulfonamide derivatives and benzazepine analogs. its unique ability to selectively inhibit Wnt/β-catenin signaling sets it apart from other compounds. Some similar compounds include:
- Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
- 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole .
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
15299-52-2 |
|---|---|
分子式 |
C17H17NO2S |
分子量 |
299.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C17H17NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-10,12H,11,13H2,1H3 |
InChIキー |
CLLQGGJRCKOXOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)

![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
